(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative characterized by:
- A 1,3-benzodioxole (methylenedioxyphenyl) group at the β-position of the propanoic acid backbone.
- A tert-butoxycarbonyl (Boc) group protecting the α-amino functionality.
- An (S)-configuration at the α-carbon, critical for stereoselective interactions in biological systems.
This compound is commonly used as an intermediate in peptide synthesis and drug development due to its stability under basic conditions and ease of deprotection .
Properties
Molecular Formula |
C15H19NO6 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
(2S)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
JVYKMFOPYMQCOY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Benzo[d] dioxol-5-yl Moiety
The benzo[d]dioxole ring is typically synthesized via cyclization of catechol derivatives. Two predominant methods are documented:
Method A: Alkylation with Dihalomethanes
Catechol reacts with dibromomethane or dichloromethane in the presence of carbonate bases (e.g., K₂CO₃, Cs₂CO₃) at 90–110°C for 1–4 hours. This method yields deuterated analogs when using deuterated solvents, achieving isotopic enrichment >99.9%.
Method B: Acid-Catalyzed Cyclocondensation
Catechol and formaldehyde undergo cyclization under acidic conditions (HCl or H₂SO₄) at 60–80°C. While faster than Method A (30–60 minutes), this approach requires careful pH control to prevent over-acidification and side product formation.
Table 1: Comparative Analysis of Benzo[d]dioxole Synthesis
| Parameter | Method A (Alkylation) | Method B (Acid Catalysis) |
|---|---|---|
| Temperature | 90–110°C | 60–80°C |
| Reaction Time | 1–4 h | 0.5–1 h |
| Yield | 82–89% | 75–81% |
| Isotopic Purity (D₂) | >99.9% | Not applicable |
tert-Butoxycarbonyl (Boc) Protection Strategies
Standard Boc-Protection Protocol
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schlenk line conditions:
-
Dissolve 3-(benzo[d]dioxol-5-yl)-2-aminopropanoic acid (1 eq) in anhydrous dichloromethane (DCM).
-
Add Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.
-
Stir at 25°C for 2 hours, monitoring by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
-
Quench with saturated NaHCO₃, extract with DCM, and concentrate to obtain the Boc-protected intermediate (94–97% yield).
Solvent and Base Optimization
Comparative studies demonstrate that tetrahydrofuran (THF) increases reaction rates by 30% compared to DCM due to improved Boc₂O solubility. Hydride bases (e.g., NaH) in dimethylformamide (DMF) enable room-temperature reactions but risk epimerization at the chiral center.
Final Carboxylic Acid Formation
Ester Hydrolysis
The ethyl ester precursor undergoes saponification:
Table 2: Hydrolysis Condition Comparison
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Industrial synthesis employs flow reactors for Boc protection and hydrolysis steps:
-
Residence Time : 8 minutes for Boc reaction at 40°C
-
Throughput : 12 kg/day using 10 L reactor volume
-
Purity : >99.5% by HPLC with in-line crystallization
Purification Protocols
-
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30→70%) removes diastereomeric impurities.
-
Recrystallization : Dissolve crude product in hot ethanol (60°C), cool to −20°C, and filter to achieve 99.8% purity.
Stereochemical Control and Analysis
Chiral HPLC Validation
Enantiopurity is verified using Chiralpak IA columns (4.6 × 250 mm) with n-hexane/ethanol (80:20) mobile phase (flow rate: 1 mL/min). Retention times:
-
(S)-enantiomer: 14.3 minutes
-
(R)-enantiomer: 16.7 minutes
Computational Modeling
Density functional theory (DFT) simulations (B3LYP/6-31G*) predict a 2.3 kcal/mol energy difference between (S) and (R) configurations, explaining the thermodynamic preference during crystallization.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a common protective moiety for amines. Its removal under acidic conditions generates a free amine, enabling further functionalization.
| Reagents/Conditions | Products | Mechanistic Notes | References |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Free amine (as trifluoroacetate) | Acidolysis cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination. | , |
| Hydrochloric acid (HCl) | Free amine (as hydrochloride) | Similar acid-mediated cleavage; milder conditions may require prolonged reaction times. |
Applications : Deprotection is critical for peptide synthesis or introducing secondary modifications at the amine site.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, a cornerstone of peptide chemistry.
| Reagents/Conditions | Products | Key Considerations | References |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC)/HOBt | Amide derivatives | Activates the carboxylic acid for nucleophilic attack by amines. | , |
| Ethyl chloroformate (ECF)/Triethylamine | Mixed carbonates or amides | Forms reactive intermediates for coupling with amines. |
Stereochemical Impact : The (S)-configuration at the α-carbon is retained under mild coupling conditions, but racemization may occur at elevated temperatures or prolonged reaction times.
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines.
| Reaction Type | Reagents/Conditions | Products | Yield Optimization | References |
|---|---|---|---|---|
| Esterification | Methanol/H2SO4 | Methyl ester | Acid catalysis enhances electrophilicity of the carbonyl. | |
| Amidation | Thionyl chloride (SOCl2), then NH3 | Primary amide | Converts –COOH to acyl chloride intermediate. |
Functional Utility : Esters improve lipid solubility for drug delivery, while amides enhance stability against enzymatic hydrolysis.
Alkylation and Acylation
The free amine (post-Boc deprotection) undergoes alkylation or acylation to introduce diverse substituents.
| Reaction Type | Reagents/Conditions | Products | Selectivity Notes | References |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K2CO3 | N-Alkylated derivatives | Polar aprotic solvents (e.g., DMF) improve reactivity. | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives | Base scavenges HCl, driving the reaction forward. |
Applications : These reactions diversify the compound’s pharmacological profile by modulating steric and electronic properties.
Oxidation and Reduction
The benzo[d]dioxole ring and carboxylic acid group are susceptible to redox transformations.
†Indirect relevance from analogous benzodioxole systems in .
Heterocycle Functionalization
The benzo[d]dioxole moiety can participate in electrophilic aromatic substitution (EAS).
| Reagents/Conditions | Products | Regioselectivity | References |
|---|---|---|---|
| HNO3/H2SO4 | Nitro-substituted derivatives | Nitration occurs at the 5-position due to electron-donating dioxole. | |
| Br2, FeBr3 | Brominated analogues | Bromination favors the 4- and 6-positions. |
Utility : Introducing halogens or nitro groups facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).
Mechanistic Insights and Stereochemical Considerations
-
Boc Deprotection : Proceeds via a two-step mechanism: (1) protonation of the carbamate oxygen, (2) elimination of CO2 and tert-butanol, yielding the free amine.
-
Racemization Risk : The chiral center at the α-carbon is stable under neutral conditions but may epimerize in strongly acidic/basic environments during prolonged reactions.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety is known for its ability to interact with various biological targets, suggesting potential anticancer properties through the modulation of cell signaling pathways.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interaction with specific receptors involved in neuronal survival could be a focal point for future research.
- Anti-inflammatory Properties : The compound's structure allows for interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. Inhibition of cyclooxygenase enzymes has been observed in related compounds, indicating a pathway worth exploring.
Organic Synthesis Applications
The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines. This makes (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid particularly useful in multi-step synthetic processes where selective protection and deprotection are required.
Table 1: Summary of Synthetic Applications
| Application Type | Description |
|---|---|
| Protecting Group | Provides temporary protection for amines during synthetic steps |
| Building Block | Serves as a precursor for synthesizing more complex molecules |
| Reaction Intermediate | Useful in various reactions involving nucleophilic substitutions |
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential biological activities:
- Mechanism of Action : Preliminary studies suggest that (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid may act through multiple pathways, including receptor modulation and enzyme inhibition.
-
Case Studies :
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such activities.
- In Vitro Studies : Laboratory tests have shown promising results regarding its ability to inhibit specific cancer cell lines and reduce inflammation markers.
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The benzo[d][1,3]dioxole moiety may also play a role in binding interactions due to its aromatic nature.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Stereochemical Variants
(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid
- Key Difference: Shorter carbon chain (acetic acid vs. propanoic acid) and R-configuration at the α-carbon.
- Synthesis : Reported in CymitQuimica’s catalogue as a discontinued product with a molecular weight of 429.52 g/mol .
(S)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (Compound 18)
- Key Difference : Positional isomerism—the benzodioxole group is attached to the α-carbon instead of the β-carbon.
- Analytical Data : Chiral HPLC (Daicel Chiralpak IG column) confirmed >99% enantiomeric excess (ee) .
- Reactivity : Reduced steric hindrance at the β-position may enhance coupling efficiency in peptide synthesis.
Boc-Protected Amino Acids with Varied Aryl Substituents
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic Acid
- Key Difference : Replaces benzodioxole with a 3-carbamoylphenyl group .
- Properties : Molecular weight 308.33 g/mol; exhibits moderate solubility in polar solvents .
(S)-3-(4-Iodophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid
Functional Group Modifications
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic Acid
- Key Difference: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc for amino protection.
- Applications : Preferred in solid-phase peptide synthesis due to Fmoc’s orthogonality to acid-labile protecting groups .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic Acid
- Key Difference : 4-Hydroxyphenyl group replaces benzodioxole.
- Biological Relevance: The phenolic hydroxyl group enhances antioxidant activity but reduces metabolic stability .
Comparative Data Table
Research Findings and Trends
- Stereochemistry Impact : (S)-configured analogs generally show higher bioactivity in receptor-binding assays compared to (R)-isomers .
- Benzodioxole Advantage : The methylenedioxy group enhances metabolic stability by resisting oxidative degradation, making it favorable for CNS-targeted drugs .
- Synthetic Challenges : Bulky substituents (e.g., iodophenyl) reduce reaction yields (e.g., 13.7–24.8% for D14–D20 compounds) .
Q & A
Q. What are the standard synthetic routes for (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
The compound is synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. After stirring at room temperature for 16 hours, the product is purified via silica gel chromatography with an ethyl acetate/hexane gradient (e.g., 1:10 v/v). Yield optimization requires strict stoichiometric control, with DCC often used in slight excess (1.05 equivalents) .
Q. How is the enantiomeric purity of this compound assessed?
Chiral purity is determined using HPLC with a Daicel Chiralpak IG column (250 × 4.6 mm). The mobile phase consists of n-hexane/isopropanol (9:1 v/v) with 0.1% trifluoroacetic acid (TFA), at a flow rate of 1.0 mL/min and UV detection at 210 nm. Retention times and peak integration are compared against racemic standards to calculate enantiomeric excess (ee). This method achieves baseline separation for stereoisomers .
Q. What spectroscopic techniques are used for structural confirmation?
Key techniques include:
- 1H/13C NMR : Assignments are cross-validated against literature data for analogous tert-butoxycarbonyl (Boc)-protected amino acids.
- IR spectroscopy : Confirms the presence of Boc (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups.
- Mass spectrometry (EI or ESI) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield improvements focus on:
- Coupling agent selection : Replace DCC with EDC·HCl (less side-product formation) or use HATU for higher efficiency in polar solvents.
- Temperature control : Reactions performed at 0–4°C minimize racemization of the chiral center.
- Workup protocols : Quenching with aqueous NH4Cl or citric acid removes excess DCC, followed by extraction with ethyl acetate. Example: A 72% yield was achieved using tert-butyl hydroxycarbamate (1.1 eq) and DCC (1.05 eq) in CH2Cl2 at 0°C for 12 hours .
Q. How to resolve contradictions in NMR data during structural analysis?
Discrepancies in chemical shifts (e.g., diastereotopic protons or Boc group conformation) are addressed via:
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity.
- Variable-temperature NMR : Resolves overlapping peaks caused by rotational isomerism.
- X-ray crystallography : Provides unambiguous stereochemical assignment. For example, a related pyrrolidine derivative was confirmed using single-crystal X-ray diffraction .
Q. What strategies ensure high enantiomeric purity in large-scale synthesis?
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., Boc-protected L/D-amino acids).
- Kinetic resolution : Enzymatic methods (lipases or esterases) selectively hydrolyze undesired enantiomers.
- Crystallization-induced asymmetric transformation : Repeated recrystallization from hexane/ethyl acetate enriches the desired enantiomer .
Q. How to design a pharmacokinetic study for derivatives of this compound?
- In vitro assays : Evaluate metabolic stability using liver microsomes and CYP450 inhibition profiles.
- Radiolabeling : Incorporate 14C or 3H isotopes to track absorption/distribution in rodent models.
- LC-MS/MS quantification : Monitor plasma half-life and tissue penetration. A related Boc-protected amino acid derivative showed a t1/2 of 2.3 hours in rats .
Q. What computational methods predict the compound’s reactivity in peptide coupling?
- DFT calculations : Model transition states to compare activation energies for carbodiimide vs. mixed anhydride pathways.
- Molecular docking : Simulate interactions with proteolytic enzymes (e.g., trypsin) to predict cleavage sites in prodrug designs.
- pKa estimation : Tools like MarvinSketch predict carboxylic acid deprotonation, guiding solvent selection (e.g., DMF for enhanced solubility) .
Methodological Notes
- Avoiding racemization : Use low-temperature conditions and minimize basic catalysts during Boc deprotection .
- Purification challenges : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers in polar derivatives .
- Data validation : Cross-reference analytical results with published spectra in peer-reviewed journals (e.g., Synthesis or Journal of Medicinal Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
